molecular formula C15H10FNO2 B2645561 2-(4-fluorophenyl)indolizine-1-carboxylic Acid CAS No. 477889-04-6

2-(4-fluorophenyl)indolizine-1-carboxylic Acid

Cat. No.: B2645561
CAS No.: 477889-04-6
M. Wt: 255.248
InChI Key: OMAPDDMYOOTWDU-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)indolizine-1-carboxylic Acid is a heterocyclic compound featuring an indolizine core substituted with a 4-fluorophenyl group at position 2 and a carboxylic acid moiety at position 1. Indolizine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.

Properties

IUPAC Name

2-(4-fluorophenyl)indolizine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2/c16-11-6-4-10(5-7-11)12-9-17-8-2-1-3-13(17)14(12)15(18)19/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAPDDMYOOTWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN2C=C1)C3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)indolizine-1-carboxylic acid typically involves the annulation of substituted pyridines with appropriate reagents. One common method involves the reaction of 2-alkylpyridines with cinnamic acids in the presence of copper (II) acetate, powdered nickel, 1,10-phenanthroline, and lithium acetate . Another approach involves the use of radical cyclization and cross-coupling reactions to construct the indolizine ring .

Industrial Production Methods

Industrial production methods for indolizine derivatives often involve scalable synthetic routes that can be optimized for high yield and purity. These methods may include one-pot reactions, domino reactions, and transition metal-catalyzed reactions .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)indolizine-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or sulfonyl chlorides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the indolizine core .

Scientific Research Applications

Synthesis of Derivatives

The synthesis of 2-(4-fluorophenyl)indolizine-1-carboxylic acid and its derivatives has been extensively studied. One notable method involves the coupling reaction of 3-(4-fluorobenzoyl)indolizine-1-carboxylic acid with substituted benzohydrazides, followed by intramolecular cyclization. This approach has led to the creation of a series of compounds that exhibit significant biological activity, including anti-cancer and antimicrobial properties .

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit potent anticancer properties. For instance, compounds synthesized from this scaffold have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colorectal cancer). Specific derivatives have reported IC50 values as low as 8.52 µM, indicating strong potential as anti-cancer agents compared to standard treatments like doxorubicin (IC50 = 25.71 µM) .

Antimicrobial Activity

In addition to anticancer effects, these compounds have also been evaluated for their antimicrobial properties. Studies have shown moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 16 mm to 18 mm compared to ciprofloxacin . Furthermore, antifungal activity against Candida albicans has been observed, although the efficacy was generally lower than that of established antifungal agents like itraconazole.

Mechanistic Insights

The mechanism of action for the anticancer activity of these compounds often involves apoptosis induction and cell cycle arrest at various phases. For example, specific derivatives have been shown to increase early apoptotic events in MCF-7 cells, suggesting a targeted approach to cancer treatment through the manipulation of cell cycle dynamics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of these compounds. By varying substituents on the indolizine scaffold, researchers can enhance specific biological activities while minimizing adverse effects. This iterative process is essential for developing more effective therapeutic agents .

Indolizine-Based Anti-Cancer Agents

A comprehensive study synthesized a series of indolizine derivatives and evaluated their anti-cancer activities against multiple cell lines. The results indicated that certain modifications significantly improved potency, with some compounds exhibiting IC50 values in the low micromolar range .

NSAID Hybrids

Another innovative application involved creating hybrids of non-steroidal anti-inflammatory drugs (NSAIDs) with indolizine derivatives. These hybrids demonstrated enhanced antiproliferative activity against cancer cells compared to their parent NSAIDs, indicating a promising avenue for developing multi-targeted therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)indolizine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to multiple receptors with high affinity, leading to various pharmacological effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of 2-(4-Fluorophenyl)indolizine-1-carboxylic Acid and related compounds:

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Notable Properties References
This compound Not Provided Not Provided Indolizine 4-Fluorophenyl (C2), COOH (C1) Assumed planar conformation N/A
4-(4-Chlorophenyl)-thiazole derivative (4) Not Provided Not Provided Thiazole Chlorophenyl, fluorophenyl groups Isostructural, partial planarity
7-(Cyclopentylamino)-2-phenylindole-5-carboxylic acid C20H20N2O2 320.3850 Indole Cyclopentylamino, phenyl Higher molecular weight
1-(4-Fluorophenyl)-imidazole-4-carboxylic acid C10H7FN2O2 206.17 Imidazole 4-Fluorophenyl (C1), COOH (C4) High purity (97%)
2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid C15H8FNO4 285.23 Isoindoline 4-Fluorophenyl, dioxo groups Enhanced acidity (dioxo moiety)

Key Observations

Core Heterocycle Influence :

  • The indolizine core (target compound) is a bicyclic system with fused pyrrole and pyridine rings, offering distinct electronic properties compared to thiazole (aromatic, sulfur-containing) , imidazole (two nitrogen atoms) , and isoindoline (benzene-fused piperidine) .
  • Planarity : Compounds with thiazole or indolizine cores exhibit partial planarity, which may influence π-π stacking in crystal lattices or protein binding .

Substituent Effects :

  • The 4-fluorophenyl group is a common substituent across all compounds, enhancing lipophilicity and metabolic stability.
  • Carboxylic Acid groups (present in the target compound, imidazole, and isoindoline derivatives) improve aqueous solubility and enable salt formation or hydrogen bonding in biological targets.

Physicochemical Properties :

  • The isoindoline derivative has a higher molecular weight (285.23 g/mol) and acidity due to its dioxo groups, whereas the imidazole analog is smaller (206.17 g/mol) and may exhibit better bioavailability.
  • The indole derivative has the highest molecular weight (320.39 g/mol), which could impact its pharmacokinetic profile.

Synthetic and Crystallographic Insights :

  • Thiazole derivatives (e.g., compounds 4 and 5) are synthesized in high yields (>80%) and crystallized from DMF, forming triclinic crystals with P̄1 symmetry . Similar methods may apply to the target compound.

Research Implications and Limitations

  • Data Gaps : Specific data on the target compound’s synthesis, crystallography, and bioactivity are unavailable in the provided evidence, necessitating further experimental validation.
  • Contradictions: No direct contradictions exist in the evidence, but structural differences (e.g., core heterocycles) highlight the need for tailored synthetic and analytical approaches.

Biological Activity

2-(4-Fluorophenyl)indolizine-1-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a fluorinated phenyl group attached to an indolizine core with a carboxylic acid functional group. The presence of the fluorine atom can enhance lipophilicity and biological activity, making it a valuable candidate in medicinal chemistry.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . A study highlighted its ability to induce apoptosis in various cancer cell lines, including MCF7 and HT29 cells. The mechanism involves the inhibition of key kinases such as CDK2 and EGFR, which are crucial for cell cycle regulation and proliferation .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF715.3Inhibition of CDK2
HT2912.7Inhibition of EGFR

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activity . It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis and other inflammatory diseases .

Table 2: Anti-inflammatory Activity Data

Assay TypeResultReference
COX-2 InhibitionIC50 = 10.5 µM
Cytokine ReleaseReduced by 40%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • CDK2 and EGFR Inhibition : By binding to these kinases, the compound disrupts cell cycle progression and promotes apoptosis in cancer cells.
  • COX-2 Inhibition : This action reduces the production of pro-inflammatory mediators, thereby alleviating inflammation .

Case Studies

  • MCF7 Cell Line Study : A detailed study on MCF7 cells revealed that treatment with the compound resulted in a dose-dependent increase in apoptotic markers, indicating its potential as an anticancer agent .
  • Inflammatory Model : In an animal model of inflammation, administration of the compound significantly reduced swelling and pain associated with induced arthritis, demonstrating its therapeutic potential in inflammatory diseases .

Q & A

Q. What analytical approaches validate conflicting NMR assignments in structurally similar derivatives?

  • Methodological Answer : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY correlations distinguish between 1- and 3-carboxylic acid regioisomers. Cross-validate with computational NMR shifts (GIAO-DFT at B3LYP/6-311+G(d,p)) .

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